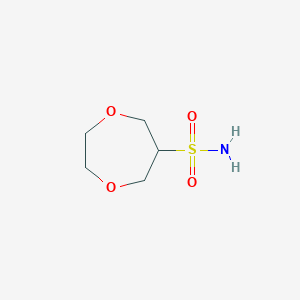
1,4-Dioxepane-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxepane-6-sulfonamide is a chemical compound with the molecular formula C5H11NO4S It is characterized by the presence of a dioxepane ring and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dioxepane-6-sulfonamide can be synthesized through various methods. One common approach involves the reaction of sodium sulfinates with amines in the presence of ammonium iodide (NH4I) as a mediator . This method is environmentally friendly and tolerates a wide range of functional groups.
Another typical method for the synthesis of sulfonamides involves the reaction between primary or secondary amines and sulfonyl chlorides in the presence of organic or inorganic bases . This method is effective but the reactivity of amines can vary depending on the attached groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxepane-6-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
1,4-Dioxepane-6-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Dioxepane-6-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides generally act by inhibiting enzymes such as dihydropteroate synthetase, which is involved in the synthesis of folic acid in bacteria . This inhibition disrupts bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfamethazine: A commonly used sulfonamide drug in veterinary medicine.
Sulfadiazine: Used in combination with anti-malarial drugs to treat toxoplasmosis.
Uniqueness
1,4-Dioxepane-6-sulfonamide is unique due to its dioxepane ring structure, which distinguishes it from other sulfonamide compounds. This structural feature may contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C5H11NO4S |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
1,4-dioxepane-6-sulfonamide |
InChI |
InChI=1S/C5H11NO4S/c6-11(7,8)5-3-9-1-2-10-4-5/h5H,1-4H2,(H2,6,7,8) |
InChI Key |
MKVUGSXVLGMMBI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(CO1)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


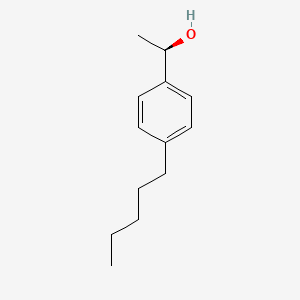
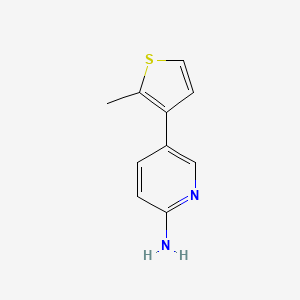



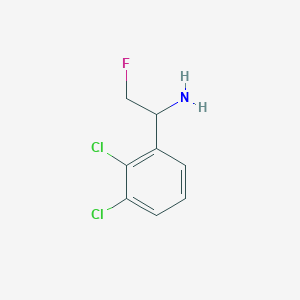


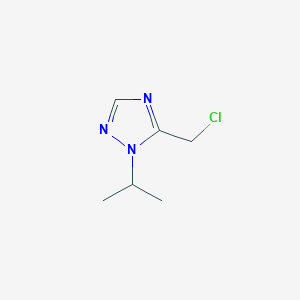
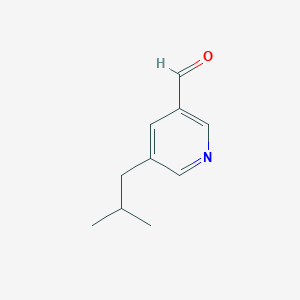
![Methyl 4-(propan-2-YL)-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B15257546.png)
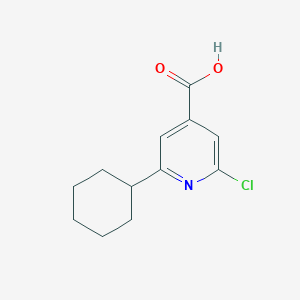
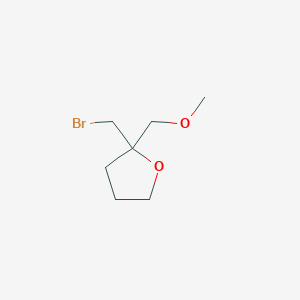
![Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine](/img/structure/B15257574.png)
